Stearoylethanolamide

Description

Properties

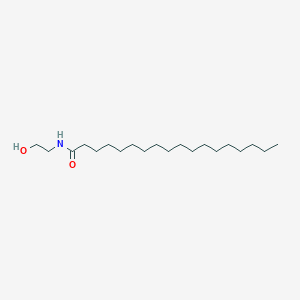

IUPAC Name |

N-(2-hydroxyethyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQIQQTPXJQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042178 | |

| Record name | N-(2-Hydroxyethyl)octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | Octadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-57-9 | |

| Record name | N-Stearoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearamide MEA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stearamide MEA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XV449Q24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98.5 °C | |

| Record name | Stearoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Stearic Acid and Ethanolamine Condensation

The direct condensation of stearic acid (octadecanoic acid) with ethanolamine is a foundational method. This reaction typically employs acid catalysts (e.g., p-toluenesulfonic acid) at 140–160°C under reduced pressure to remove water and drive the equilibrium toward amide formation. A molar ratio of 1:1.2 (stearic acid:ethanolamine) achieves 75–80% conversion after 6–8 hours. Side products include esteramine derivatives (e.g., stearoylethanolamine ester), which form via competing esterification (Figure 1).

Table 1: Key Parameters for Stearic Acid-Ethanolamine Condensation

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | 150°C | Higher temperatures reduce reaction time but increase esterification |

| Catalyst Loading | 2 wt% p-TSA | Excess catalyst degrades ethanolamine |

| Pressure | 50–100 mmHg | Facilitates water removal |

| Reaction Time | 6 hours | Prolonged time increases side reactions |

Acid Chloride Route

Stearoyl chloride reacts with ethanolamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize hydrolysis. Triethylamine is added to scavenge HCl, yielding N-(2-hydroxyethyl)octadecanamide with 85–90% purity. This method requires rigorous drying but achieves faster reaction times (1–2 hours).

Equation 1:

Enzymatic Synthesis Approaches

Lipase-Catalyzed Amidation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 60–65°C. In hexane systems, a 1:1 molar ratio of stearic acid to ethanolamine with 30% enzyme loading (w/w) achieves 96.6% purity in 4 hours. Water content must be maintained at 0.5–1.0% to stabilize enzyme activity without promoting hydrolysis.

Table 2: Optimization of Enzymatic Synthesis

| Condition | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 65°C | 96.8 | 89.2 |

| Solvent | Hexane | 96.6 | 87.5 |

| Enzyme Loading | 30 wt% | 96.1 | 85.0 |

| Reaction Time | 4 hours | 95.4 | 82.3 |

Solvent Systems and Side Reactions

Hexane outperforms polar solvents (e.g., ethanolamine excess) by reducing esteramine formation. At 65°C in hexane, esteramine content is <1%, compared to 15–20% in ethanolamine-dominated systems.

Industrial-Scale Production

Continuous-Flow Reactors

Large-scale synthesis employs tubular reactors with in-line monitoring. Stearic acid and ethanolamine are fed at 5–10 kg/h into a reactor maintained at 150°C and 100 mmHg. Conversion rates exceed 90% with residence times of 30–40 minutes.

Purification Protocols

Crude product is purified via fractional crystallization. Hexane (3:1 v/v) is added to the reaction mixture, followed by cooling to 6°C to precipitate N-(2-hydroxyethyl)octadecanamide with 98% purity.

Table 3: Crystallization Efficiency at Different Temperatures

| Temperature (°C) | Purity (%) | Recovery (%) |

|---|---|---|

| 6 | 98.2 | 73.5 |

| 10 | 95.1 | 68.4 |

| 15 | 91.7 | 62.0 |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)octadecanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents depend on the desired oxidation state.

Reduction: Reduction reactions can convert the amide group to an amine, typically using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

Oxidation: Stearic acid derivatives.

Reduction: Stearyl amine.

Substitution: Stearic esters or ethers.

Scientific Research Applications

Chemistry

N-(2-Hydroxyethyl)octadecanamide serves as a surfactant and emulsifying agent in various formulations, facilitating the mixing of oil and water phases. Its amphiphilic nature allows it to stabilize emulsions effectively.

Biology

This compound has been studied for its role in cell signaling and apoptosis . It exhibits endocannabinoid-like properties, influencing pain modulation and inflammation. Research indicates that it may correlate with changes in pain intensity, suggesting potential applications in pain management therapies .

Medicine

N-(2-Hydroxyethyl)octadecanamide is under investigation for its potential therapeutic effects in treating neurodegenerative diseases and metabolic disorders . Its mechanism involves interaction with cell membranes and modulation of signaling pathways related to the endocannabinoid system, affecting neurotransmitter release and apoptosis in specific cell types.

Industry

In industrial applications, this compound is utilized in the production of cosmetics , lubricants , and coatings due to its ability to enhance product stability and performance. It acts as a thickening agent and contributes to the pearlescent appearance in cosmetic formulations.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pain Management | Study on endocannabinoid-like effects | Demonstrated correlation with pain intensity changes; potential for therapeutic use in pain relief. |

| Neurodegenerative Diseases | Research on neuroprotective effects | Indicated protective properties against neuronal apoptosis; potential for Alzheimer's treatment. |

| Cosmetic Formulations | Evaluation of surfactant properties | Confirmed effectiveness as an emulsifier; improved stability and texture of products. |

| Drug Delivery Systems | Biomedical Engineering study | Non-drug loaded polymers were well-tolerated in cancer cell lines; efficient internalization observed. |

Mechanism of Action

N-(2-Hydroxyethyl)octadecanamide exerts its effects primarily through interaction with cell membranes and modulation of signaling pathways. It is known to influence the endocannabinoid system, particularly by interacting with cannabinoid receptors and affecting the release of neurotransmitters. This compound also induces apoptosis in certain cell types by activating caspase pathways and altering mitochondrial function.

Comparison with Similar Compounds

N-Acylethanolamines (NAEs) with Varied Fatty Acid Chains

NAEs are endogenous lipid mediators with diverse biological roles. Key examples include:

- Anandamide (20:4 NAE): A 20-carbon polyunsaturated fatty acid ethanolamide (C₂₂H₃₇NO₂) with four double bonds. It acts as an endocannabinoid neurotransmitter, binding to CB1/CB2 receptors .

- N-Oleoylethanolamine (18:1 NAE): Contains a monounsaturated 18-carbon chain (oleic acid). It regulates appetite and lipid metabolism .

- N-Linoleoylethanolamine (18:2 NAE): Features two double bonds (linoleic acid) and modulates inflammatory responses .

Key Differences :

- Chain Length/Saturation : Saturated chains (e.g., stearic acid) enhance stability and melting points, while unsaturation (e.g., anandamide) increases fluidity and biological activity .

- Applications : The target compound is industrially utilized, whereas unsaturated NAEs are bioactive signaling molecules .

Hydroxylated Derivatives

- 12-Hydroxy-N-(2-hydroxyethyl)octadecanamide (CAS 106-15-0): Features a hydroxyl group at the 12th carbon of the stearic chain (C₂₀H₄₁NO₃; MW 343.5440 g/mol).

Impact of Hydroxylation : The added hydroxyl group improves compatibility with polar solvents, making the derivative suitable for niche formulations requiring enhanced moisture retention .

Halogen-Substituted Analogues

- N-[2-(2-Chlorophenoxy)ethyl]octadecanamide (CAS 300726-28-7): Incorporates a chlorophenoxy group (C₂₆H₄₄ClNO₂; MW 438.09 g/mol). The electronegative chlorine atom enhances chemical stability and may confer pesticidal or pharmaceutical activity .

Functional Impact: The chlorophenoxy group introduces steric hindrance and electronic effects, altering reactivity and expanding applications to agrochemicals .

Sphingolipid Derivatives

- N-(1,3-Dihydroxyoctadec-4-en-2-yl)octadecanamide (CAS 54336-64-0): A ceramide analog with a sphingosine-like backbone (C₃₆H₇₁NO₃; MW 565.96 g/mol). It features two hydroxyl groups and a double bond, mimicking natural skin lipids .

Biological Relevance : Ceramide analogs are critical in skincare for restoring epidermal barrier function, whereas the target compound primarily serves as a formulation aid .

Bis-Amide Derivatives

- Ceramide PC 108 (CAS 425394-25-8): A hydroxypropyl-bridged bis-amide (C₄₃H₈₆N₂O₅; MW 711.153 g/mol). Its structure includes two hydroxyethyloctadecanamide units connected via a hydroxypropyl linker, enhancing hydrophilicity and moisturizing efficacy .

Functional Advantage : The bis-amide structure and hydroxypropyl group improve water-binding capacity, making it ideal for premium skincare products .

Biological Activity

N-(2-Hydroxyethyl)octadecanamide, also known as stearoyl ethanolamide, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, including medicine and industry.

- Molecular Formula : CHNO

- Molecular Weight : 327.545 g/mol

- CAS Number : 111-57-9

- IUPAC Name : N-(2-hydroxyethyl)octadecanamide

N-(2-Hydroxyethyl)octadecanamide is synthesized by the reaction of octadecanoic acid (stearic acid) with ethanolamine. This compound exhibits amphiphilic properties, making it useful in various formulations, particularly in cosmetics and pharmaceuticals.

N-(2-Hydroxyethyl)octadecanamide interacts with biological systems primarily through its effects on cell membranes and signaling pathways. It is recognized as an endocannabinoid-like compound, influencing:

- Cell Signaling : It modulates the endocannabinoid system by interacting with cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and inflammation responses.

- Apoptosis Induction : The compound has shown pro-apoptotic activity by activating caspase pathways and altering mitochondrial functions, leading to programmed cell death in certain cell types.

1. Anti-inflammatory Effects

Research indicates that N-(2-Hydroxyethyl)octadecanamide possesses anti-inflammatory properties. It may reduce inflammation by modulating the release of pro-inflammatory cytokines and influencing lipid metabolism.

2. Pain Modulation

Studies suggest a correlation between N-(2-Hydroxyethyl)octadecanamide levels and pain intensity. Its interaction with the endocannabinoid system indicates potential applications in pain management therapies.

3. Neuroprotective Potential

The compound is being investigated for its neuroprotective effects in neurodegenerative diseases. Its ability to influence cell signaling pathways may offer therapeutic benefits against conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Palmitoylethanolamide | CHNO | Anti-inflammatory and analgesic properties |

| N-Oleoylethanolamide | CHNO | Role in appetite regulation |

| Anandamide | CHNO | Endocannabinoid involved in mood regulation |

N-(2-Hydroxyethyl)octadecanamide stands out due to its specific fatty acid chain length and unique biological activities, particularly its pro-apoptotic effects.

Case Studies and Research Findings

- Cell Culture Studies : In vitro studies have demonstrated that N-(2-Hydroxyethyl)octadecanamide can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential use as an anticancer agent.

- Animal Models : Research involving animal models has shown that administration of N-(2-Hydroxyethyl)octadecanamide can significantly reduce inflammation markers, indicating therapeutic potential for inflammatory disorders.

- Clinical Implications : Ongoing clinical research aims to evaluate the efficacy of N-(2-Hydroxyethyl)octadecanamide in treating chronic pain conditions and neurodegenerative diseases, highlighting its importance in future therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying N-(2-Hydroxyethyl)octadecanamide?

- Methodological Answer : Synthesis typically involves reacting stearic acid (or its derivatives, e.g., stearoyl chloride) with ethanolamine under controlled conditions. Purification is achieved via recrystallization using ethanol or methanol as solvents, followed by vacuum drying to remove residual solvents. Chromatographic techniques (e.g., HPLC or GC with flame ionization detection) are recommended for purity validation .

Q. How can researchers characterize the physicochemical properties of N-(2-Hydroxyethyl)octadecanamide?

- Methodological Answer : Key properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC), reported as 103–104°C in ethanol .

- Density : Calculated using computational models (e.g., DFT with B3LYP functional) to predict values like 0.904 g/cm³ .

- Spectroscopic Analysis : IR spectroscopy identifies amide C=O stretching (~1640 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹). NMR (¹H and ¹³C) confirms alkyl chain integrity and hydroxyethyl group placement .

Q. What analytical techniques are suitable for quantifying N-(2-Hydroxyethyl)octadecanamide in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (210–220 nm) or mass spectrometry (ESI-MS in positive ion mode) provides sensitivity for lipid-rich samples. Sample preparation should include lipid extraction using chloroform-methanol mixtures and SPE cleanup to reduce matrix interference .

Advanced Research Questions

Q. How does N-(2-Hydroxyethyl)octadecanamide interact with lipid membranes, and what experimental models validate these interactions?

- Methodological Answer : Use Langmuir-Blodgett troughs to study monolayer formation and membrane insertion. Fluorescence anisotropy (e.g., DPH probes) quantifies changes in membrane fluidity. Molecular dynamics simulations (e.g., GROMACS with CHARMM36 forcefield) can model alkyl chain integration into lipid bilayers .

Q. What computational strategies resolve discrepancies between experimental and theoretical thermochemical data for this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve agreement with experimental atomization energies. For correlation energy, the Colle-Salvetti formula, adapted into density-functional frameworks, reduces deviations in calculated properties like enthalpy of formation .

Q. How does N-(2-Hydroxyethyl)octadecanamide modulate apoptosis, and what assays are used to study its mechanism?

- Methodological Answer : Caspase-3/7 activation assays (fluorogenic substrates) and Annexin V/PI staining via flow cytometry confirm apoptotic activity. Mechanistic studies involve siRNA knockdown of cannabinoid receptors (e.g., CB1/CB2) to isolate pathways. Lipidomic profiling (LC-MS/MS) identifies downstream metabolites linked to apoptosis .

Q. What strategies mitigate batch-to-batch variability in biological studies of N-(2-Hydroxyethyl)octadecanamide?

- Methodological Answer : Implement QC protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.